molecular formula C10H16N2 B6254625 1-(6-tert-butylpyridin-2-yl)methanamine CAS No. 608515-22-6

1-(6-tert-butylpyridin-2-yl)methanamine

Cat. No.: B6254625
CAS No.: 608515-22-6
M. Wt: 164.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-tert-Butylpyridin-2-yl)methanamine is a substituted pyridine derivative featuring a methanamine (-CH₂NH₂) group attached to the 2-position of a pyridine ring, with a bulky tert-butyl substituent at the 6-position. This structural motif combines aromaticity with steric hindrance and basicity, making it a versatile building block in medicinal chemistry, coordination chemistry, and materials science. The tert-butyl group enhances hydrophobicity and may influence molecular interactions in biological systems or ligand-metal coordination .

Properties

CAS No.

608515-22-6

Molecular Formula

C10H16N2

Molecular Weight

164.2

Purity

95

Origin of Product

United States

Preparation Methods

Reductive Amination of Pyridine Carbaldehydes

Reductive amination offers a direct route to 1-(6-tert-butylpyridin-2-yl)methanamine by reacting 6-tert-butylpyridine-2-carbaldehyde with ammonia or methylamine in the presence of reducing agents. This method leverages the formation of an imine intermediate, which is subsequently reduced to the primary amine.

In a protocol adapted from pyridin-2-yl-methylamine syntheses, 6-tert-butylpyridine-2-carbaldehyde is treated with ammonium acetate and sodium cyanoborohydride (NaBH3_3CN) in methanol at 50°C for 12 hours . The reaction achieves moderate yields (60–70%) but requires careful pH control to minimize byproducts such as secondary amines . Alternatively, iron(II) sulfate (FeSO4_4) is employed as a cyanide scavenger to enhance safety and efficiency .

A comparative study using lithium aluminum hydride (LiAlH4_4) for imine reduction reported higher yields (85%) but necessitated anhydrous conditions and post-reaction quenching with aqueous sodium hydroxide . This method is particularly advantageous for large-scale synthesis due to its simplicity and commercially available starting materials.

Nucleophilic Substitution of Halogenated Pyridines

Substitution of halogen atoms at the 2-position of 6-tert-butylpyridine provides a robust pathway to the target amine. For instance, 2-bromo-6-tert-butylpyridine undergoes amination with aqueous ammonia under catalytic copper(I) iodide (CuI) and phenanthroline, yielding this compound in 80–85% efficiency .

Key optimizations include the use of potassium phosphate (K3_3PO4_4) as a base and toluene as a solvent to suppress deformylation side reactions . A one-pot variant eliminates intermediate isolation by sequentially coupling 2-bromopyridine with tert-butyl groups via directed ortho-metalation, followed by amination . This approach reduces purification steps but requires stringent temperature control (70–100°C) and inert atmospheres .

Reduction of Nitriles and Amides

The reduction of 2-cyano-6-tert-butylpyridine or its corresponding amide derivatives represents a high-yielding route. Lithium aluminum hydride (LiAlH4_4) reduces 2-cyano-6-tert-butylpyridine to the primary amine in tetrahydrofuran (THF) at reflux, achieving 90% conversion . Similarly, 2-carboxamido-6-tert-butylpyridine is reduced using LiAlH4_4 to yield the amine, albeit with longer reaction times (6–8 hours) .

A notable limitation is the sensitivity of nitriles to over-reduction, which can generate secondary amines. To mitigate this, stoichiometric control and low temperatures (0–5°C) are critical . Recent advances employ catalytic hydrogenation with Raney nickel, offering greener conditions but requiring high-pressure equipment .

Copper- and palladium-catalyzed couplings enable the introduction of amine groups to pre-functionalized pyridine cores. The Goldberg reaction, utilizing CuI and phenanthroline, couples 2-bromo-6-tert-butylpyridine with methylamine in toluene at 110°C, yielding 75–80% of the desired product . This method excels in regioselectivity and functional group tolerance, making it suitable for complex substrates.

Palladium-based systems, such as Pd2_2(dba)3_3 with xantphos ligands, facilitate Buchwald-Hartwig amination of aryl halides. While effective, these catalysts are cost-prohibitive for industrial-scale applications .

Alkylation and Subsequent Functionalization

Directed alkylation of pyridine derivatives followed by amine installation is a multistep but versatile strategy. For example, 2-picoline undergoes directed ortho-metalation with tert-butyllithium at −75°C, followed by alkylation with tert-butyl chloride to form 6-tert-butyl-2-methylpyridine . Subsequent bromination (NBS, AIBN) and amination (NH3_3, CuI) yield the target compound in 65% overall yield .

Challenges include competing side reactions during metalation and the need for cryogenic conditions. Recent work explores flow chemistry to improve scalability and reduce reaction times .

Comparative Analysis of Synthetic Methods

MethodStarting MaterialKey Reagents/ConditionsYield (%)AdvantagesLimitations
Reductive Amination6-tert-Butylpyridine-2-carbaldehydeNaBH3_3CN, NH4_4OAc, MeOH60–70Simple, scalablepH sensitivity, byproduct formation
Nucleophilic Substitution2-Bromo-6-tert-butylpyridineCuI, K3_3PO4_4, toluene80–85High regioselectivityRequires halogenated precursors
Nitrile/Amide Reduction2-Cyano-6-tert-butylpyridineLiAlH4_4, THF, reflux85–90High yieldsOver-reduction risks
Goldberg Coupling2-Bromo-6-tert-butylpyridineCuI, phenanthroline, toluene75–80Functional group toleranceCatalyst cost
Alkylation/Functionalization2-Picolinetert-BuLi, NH3_3, CuI65Flexibility in substituent placementMultistep, cryogenic conditions

Chemical Reactions Analysis

Types of Reactions

1-(6-tert-butylpyridin-2-yl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

1-(6-tert-butylpyridin-2-yl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(6-tert-butylpyridin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-(6-tert-butylpyridin-2-yl)methanamine with structurally related methanamine derivatives:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Predicted/Reported Properties Applications/Studies Reference ID
This compound C₁₀H₁₆N₂ 164.25 6-tert-butyl pyridine High hydrophobicity, steric bulk Ligand design, medicinal chemistry (inferred)
1-(1-Methyl-1H-pyrrol-2-yl)methanamine C₆H₁₀N₂ 110.16 1-methylpyrrole pKa ~10 (estimated), moderate polarity Coordination complexes (e.g., Cu²⁺ ligands)
1-(6-Fluoro-1-methyl-1H-benzodiazol-2-yl)methanamine C₉H₁₀FN₃ 179.19 Fluorobenzodiazole Boiling point: ~295°C, Density: 1.123 g/cm³ Antimicrobial/antifungal agents (potential)
1-[1-(2-Fluorophenyl)-3-pyrrolidinyl]methanamine C₁₁H₁₅FN₂ 194.25 Fluorophenyl-pyrrolidine pKa: 10.12, Boiling point: 295.3°C CNS-targeting drug candidates
1-(6-Bromo-2-chloropyridin-3-yl)methanamine C₆H₇BrCl₂N₂ 257.95 Halogenated pyridine High reactivity (halogen substituents) Suzuki coupling intermediates

Key Observations

Steric and Electronic Effects :

  • The tert-butyl group in this compound introduces significant steric hindrance, which may reduce metabolic degradation in vivo compared to smaller substituents (e.g., methyl in ’s pyrrole derivative) .
  • Halogenated analogs (e.g., 6-bromo-2-chloropyridylmethanamine) exhibit higher reactivity due to halogen leaving groups, making them suitable for cross-coupling reactions .

Biological Activity: Benzodiazolylmethanamines () and benzimidazole derivatives () demonstrate inhibitory effects on biological targets (e.g., adenosine receptors, wheat germination), suggesting that this compound could be optimized for similar bioactivities . Fluorophenyl-pyrrolidinylmethanamine () has predicted CNS penetration due to its moderate pKa (10.12) and lipophilicity, whereas the tert-butyl analog’s bulk may limit blood-brain barrier permeability .

Coordination Chemistry :

  • Pyridylmethanamines are common ligands for transition metals. For example, N-1-(1H-pyrrol-2-yl)ethylidenemethanamine forms distorted square-planar Cu(II) complexes (). The tert-butyl group in the target compound could stabilize metal centers via steric protection .

Q & A

Q. What are the established synthesis routes for 1-(6-tert-butylpyridin-2-yl)methanamine, and what key parameters ensure high yield and purity?

Answer: The synthesis typically involves functionalization of pyridine derivatives, such as alkylation or amination reactions. Key parameters include:

  • Temperature control : Optimal ranges (e.g., 60–80°C) prevent side reactions like decomposition .
  • Reaction time : Extended reaction times (e.g., 12–24 hours) improve yield but require monitoring to avoid over-oxidation .
  • Purification : Column chromatography or recrystallization ensures purity, validated by NMR (>99% purity) and mass spectrometry .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regiochemistry and substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., 192.25 g/mol) and detects impurities .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., NH2_2 stretching at ~3350 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

Answer:

  • Structural comparison : Use analogs like 1-(5-methylpyridin-2-yl)ethanamine to isolate substituent effects. For example, tert-butyl groups enhance steric hindrance, altering receptor binding .
  • Purity validation : Employ HPLC to detect trace impurities (<1%) that may skew bioassay results .
  • Experimental replication : Standardize assay conditions (e.g., pH 7.4 buffers) to minimize variability .

Q. What strategies optimize regioselectivity during derivatization reactions of this compound?

Answer:

  • Reagent selection : Use mild oxidizing agents (e.g., KMnO4_4) to target the methanamine group without pyridine ring modification .
  • Protecting groups : Temporarily block the pyridine nitrogen with Boc groups to direct reactions to the amine .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at the amine site .

Q. How does the tert-butyl group influence the compound’s physicochemical properties and reactivity?

Answer:

  • Steric effects : The bulky tert-butyl group reduces electrophilic substitution on the pyridine ring, favoring amine-directed reactions .
  • Lipophilicity : Increases logP (predicted ~2.1), enhancing membrane permeability in cellular assays .
  • Stability : Stabilizes the compound against thermal degradation (up to 150°C) .

Methodological Recommendations

  • Handling and Storage : Store at 4°C under inert gas (N2_2) to prevent amine oxidation .
  • Computational modeling : Use DFT calculations to predict reaction pathways for novel derivatives .
  • Toxicity screening : Follow GHS guidelines (e.g., LD50_{50} testing in vitro) before biological assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.